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Dosing Schedule & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Semaxinib

CAS No.: 204005-46-9

Cat. No.: S548161

The table below summarizes the key dosing and pharmacokinetic data from Phase I clinical trials of SU5416

(Semaxanib) in adult solid tumors.

Parameter Summary of Findings

Recommended Single- 145 mg/m?2, administered via IV infusion twice weekly [1].
Agent Dose

Dose Escalation 48, 65, 85, 110, 145, and 190 mg/m2 [1].
Levels (Adult)

Maximum Tolerated Not formally defined in one adult trial; 145 mg/m2 recommended due to
Dose (MTD) intolerance upon re-initiation after a break at 190 mg/mz? [1]. A pediatric trial
estimated the MTD to be 110 mg/m?2 [2].

Pharmacokinetics (PK) Exhibited linear PK up to 145 mg/mz, with a large volume of distribution,

rapid clearance (mean 26.1 L/h/m?), and a short terminal half-life (mean 1.11
hours). A significant degree of interpatient variability was observed [1] [2].

Experimental Protocol & Administration

For a standard single-agent study, the following methodology can be applied, based on the clinical trial

design [1].
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e Drug Formulation & Storage: SU5416 was supplied as a liquid formulation (4.5 mg/mL) in a vehicle
containing polyethylene glycol 400, Cremophor (polyoxyl 35 castor oil), benzyl alcohol, and
dehydrated alcohol. Vials were stored at room temperature (22—-28°C) and protected from light [1].

e Dilution & Administration:

o Prior to infusion, dilute the drug 1:3 with 0.45% sodium chloride.

o Administer through a central venous catheter using non-PVC, non-DEHP intravenous tubing
and a 0.2 pm in-line filter (not made from cellulose acetate).

o The infusion should be administered at a fixed rate of 100-200 mL/h over approximately 60
minutes [1] [2].

e Premedication (Critical): To minimize hypersensitivity reactions to Cremophor, administer the following

premedication about 1 hour before each SU5416 infusion [1] [2]:
o Dexamethasone (10 mg IV)
o Diphenhydramine or Chlorpheniramine (10 mg V)
o Ranitidine (50 mg IV) or an equivalent H2 blocker

e Dose-Limiting Toxicities (DLTs) to Monitor: The most common serious (Grade 3) drug-related
toxicities observed include headache, nausealvomiting, liver enzyme abnormalities (AST/ALT
elevation), arthralgia, and hallucinations [1] [2].

Combination Therapy & Troubleshooting

e Compatibility with Other Drugs: SU5416 has been studied in combination with cytotoxic
chemotherapy. One study combined it with Irinotecan (125 mg/m2 weekly for 4 weeks, then 2 weeks
rest) without significant drug-drug interactions, allowing both agents to be administered at their full
single-agent doses [3].

¢ Impact of Concomitant Medications: The plasma pharmacokinetics of SU5416 was not
significantly affected by the concurrent administration of enzyme-inducing anticonvulsant drugs
(EIACDS) like phenytoin or carbamazepine [2].

¢ Troubleshooting Common Issues:

o Intolerance after Treatment Break: Clinical experience showed that patients who had breaks
of therapy longer than a week could not have treatment reinitiated at the higher dose of
190 mg/m? without unacceptable toxicity. It is recommended to re-start at 145 mg/m? after a
prolonged break [1].

o Variable Pharmacodynamic Results: One study noted that no reproducible changes were
seen in Dynamic Contrast-Enhanced MRI (DCE-MRI) endpoints, and no statistically significant
treatment-related change in VEGF levels was observed. This highlights a potential challenge in
consistently measuring the drug's biological activity [1].
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Signaling Pathway & Experimental Workflow

To aid in understanding the drug's mechanism and the clinical trial assessment, the following diagrams

illustrate the key signaling pathway and a standard experimental workflow.
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Patient Selection & Consent

l

Baseline DCE-MRI & VEGF

l

Premedication Administration

:

SU5416 IV Infusion
(145 mg/mz2, Twice Weekly)

L\

Toxicity Monitoring .
(CTCAE Criteria) | | PK/PD Sampling

Continue until Continue until
Progression or / Progression or
DLT DLT

Tumor Response Assessment
(Every 6 Weeks)

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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